DL-METHIONINE-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Methionine-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties and structural information for DL-Methionine-d3, a deuterated isotopologue of the essential amino acid DL-Methionine. This stable isotope-labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis.

Chemical and Physical Properties

This compound is characterized by the substitution of three hydrogen atoms with deuterium on the S-methyl group. This isotopic labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry without significantly altering its chemical behavior.

General Properties

The fundamental identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Product Name | This compound (S-methyl-d3) | [1][2][3][4] |

| Synonyms | (±)-2-Amino-4-(methylthio)butyric Acid, H-DL-Met-OH, Methionine-methyl-d3 | [1][2][3][4][5] |

| Appearance | White to Off-White Solid | [1] |

| CAS Number | 284665-20-9 | [1][3][4][5] |

| Purity | ≥98 atom % D | [1][4] |

Molecular Properties

The molecular formula and weight are critical for quantitative applications. Note the distinction between the average molecular weight and the more precise monoisotopic mass.

| Property | Value | Reference |

| Molecular Formula | C₅H₈D₃NO₂S or CD₃SCH₂CH₂CH(NH₂)COOH | [1][5][6] |

| Molecular Weight | 152.23 g/mol | [2][3][4][5] |

| Monoisotopic Mass | 152.06988001 Da | [2][7] |

Chemical Structure

The structural identifiers provide unambiguous representations of the molecule for use in chemical databases and software.

Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | [2][3][4][7] |

| SMILES | [2H]C([2H])([2H])SCCC(N)C(=O)O | [3][4] |

| InChI | InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | [2][3][4] |

| InChIKey | FFEARJCKVFRZRR-FIBGUPNXSA-N | [2] |

Molecular Structure Visualization

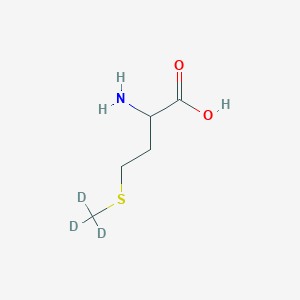

The following diagram illustrates the two-dimensional structure of this compound, highlighting the deuterated methyl group.

Caption: 2D structure of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not extensively published, standard methodologies for its unlabeled analogue, DL-Methionine, can be readily adapted. The primary application of the deuterated form is as a tracer or internal standard.

Synthesis of DL-Methionine

A general, high-yield synthesis for unlabeled DL-Methionine has been established, which can serve as a basis for producing the deuterated version by substituting the methylating agent with a deuterated equivalent (e.g., deuterated methyl iodide). The classical procedure involves:

-

Condensation: Reaction of ethyl sodium phthalimidomalonate with β-chloroethyl methyl sulfide.[8]

-

Saponification: The resulting ester is heated with sodium hydroxide.[8]

-

Decarboxylation and Hydrolysis: The intermediate is heated with hydrochloric acid to remove the phthaloyl and one of the carboxyl groups, yielding DL-Methionine.[8]

-

Purification: The final product is purified by recrystallization.[8]

The logical workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of DL-Methionine.

Quality Control and Analysis

Standard pharmacopeial methods for DL-Methionine can be used to assess the chemical purity of this compound. Isotopic purity is typically determined by mass spectrometry.

-

Thin-Layer Chromatography (TLC) for Related Substances:

-

Assay (Titration):

-

Limit Tests: Standard limit tests for chlorides, sulfates, and heavy metals can be performed as per established protocols.[9]

Application in In Vivo Studies

This compound is suitable for use in metabolic tracing studies. Experimental designs from studies using unlabeled methionine provide a template for its application.

-

Oral Administration Protocol (Rodent Model):

-

Fast animals overnight.[10]

-

Administer this compound orally via intragastric cannula at the desired dose (e.g., 700 mg/kg).[10]

-

Collect biological samples (e.g., blood, tissue) at specified time points post-administration.[10]

-

Analyze samples using LC-MS/MS to quantify the labeled methionine and its metabolites.

-

-

Dietary Supplementation Protocol (Avian or Aquaculture Models):

-

Supplement the basal diet with a precise amount of this compound (e.g., 0.3% of the diet).[11]

-

Feed the experimental diet to the subjects for a defined period.[11]

-

At the end of the study, collect tissues of interest (e.g., intestine, muscle) to measure the incorporation of the labeled amino acid into proteins and other metabolic pathways.[11]

References

- 1. This compound (S-methyl-d3) | CymitQuimica [cymitquimica.com]

- 2. This compound (S-methyl-d3) | C5H11NO2S | CID 15556500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (S-methyl-d3) | LGC Standards [lgcstandards.com]

- 4. This compound (S-methyl-d3) | LGC Standards [lgcstandards.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. L-Methionine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-431-1 [isotope.com]

- 7. D-Methionine-d3 (S-methyl-d3) | C5H11NO2S | CID 71308933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdn.who.int [cdn.who.int]

- 10. researchgate.net [researchgate.net]

- 11. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Synthesis and Isotopic Purity of DL-Methionine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of DL-Methionine-d3. The methodologies presented are compiled from established chemical literature and are intended to offer a comprehensive resource for researchers in drug discovery, metabolic studies, and proteomics.

Introduction

This compound, a stable isotope-labeled form of the essential amino acid methionine, serves as a critical tool in various scientific disciplines. The replacement of the three hydrogen atoms of the S-methyl group with deuterium creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This mass difference allows for its use as an internal standard in quantitative mass spectrometry-based assays, a tracer in metabolic pathway studies, and a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate protein structure and dynamics. The synthesis of high-purity this compound is paramount to the accuracy and reliability of these applications.

Synthesis and Purification of this compound

The most common and efficient synthetic route to this compound involves a two-step process: the preparation of a deuterated methylating agent, typically iodomethane-d3 (CD₃I), followed by the methylation of a suitable homocysteine precursor.

Step 1: Synthesis of Iodomethane-d3 (CD₃I)

Iodomethane-d3 is synthesized from commercially available methanol-d4 (CD₃OD) or deuterated methanol (CD3OH). One effective method involves the reaction of deuterated methanol with iodine in the presence of a transition metal catalyst in a hydrogen atmosphere.

Experimental Protocol: Synthesis of Iodomethane-d3

-

Materials:

-

Deuterated methanol (CD₃OH)

-

Iodine (I₂)

-

Transition metal catalyst (e.g., [Ir(COD)Cl]₂)

-

Ligand (e.g., triphenylphosphine, PPh₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In an inert atmosphere glovebox, a pressure reaction tube is charged with the iridium catalyst and triphenylphosphine.

-

Anhydrous THF and deuterated methanol are added to the reaction tube.

-

Iodine is then added, and the vessel is sealed.

-

The reaction vessel is removed from the glovebox and placed in an autoclave, which is then pressurized with hydrogen gas.

-

The reaction is stirred at room temperature for several hours.

-

Upon completion, the reaction mixture is concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield pure iodomethane-d3.

-

Step 2: Synthesis of this compound

The final step involves the S-methylation of a protected homocysteine derivative with the prepared iodomethane-d3. A common precursor is N-(tert-butoxycarbonyl)-L-homocysteine methyl ester. The reaction is carried out in the presence of a base, followed by deprotection to yield the final product.

Experimental Protocol: Synthesis of S-(methyl-D3)homocysteine

-

Materials:

-

N-(tert-butoxycarbonyl)-L-homocysteine methyl ester

-

Iodomethane-d3 (CD₃I)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of N-(tert-butoxycarbonyl)-L-homocysteine methyl ester in anhydrous THF, sodium hydride is added portion-wise at 0°C under an inert atmosphere.

-

The mixture is stirred for 30 minutes at 0°C.

-

Iodomethane-d3 is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 3 hours.[1]

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting protected S-(methyl-D3)homocysteine is then deprotected using standard methods (e.g., treatment with a strong acid such as trifluoroacetic acid) to yield this compound.

-

The final product is purified by recrystallization or ion-exchange chromatography.

-

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step. The primary techniques employed for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the degree of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the S-methyl protons should be significantly diminished or absent compared to the spectrum of unlabeled DL-methionine. The isotopic purity can be quantified by comparing the integral of the residual S-methyl proton signal to the integral of a non-deuterated proton signal within the molecule, such as the α-proton.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate integration.

-

Data Analysis:

-

Integrate the residual signal for the S-methyl protons (around 2.1 ppm).

-

Integrate the signal for the α-proton (around 3.8 ppm).

-

Calculate the deuterium incorporation using the following formula: %D = [1 - (Integral of residual CH₃ / Integral of α-H)] * 100

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of the isotopic distribution. The mass spectrum of this compound will show a molecular ion peak at an m/z that is 3 units higher than that of unlabeled methionine. The relative intensities of the M+0, M+1, M+2, and M+3 peaks can be used to calculate the isotopic enrichment.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with a small amount of formic acid for electrospray ionization).

-

Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum in the appropriate mass range.

-

Data Analysis:

-

Identify the isotopic cluster for the molecular ion of this compound.

-

Measure the intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species.

-

Calculate the isotopic purity as the percentage of the d₃ species relative to the sum of all isotopic species.

-

Data Presentation

| Parameter | Method | Result |

| Synthesis | ||

| Chemical Yield | Gravimetric | ~75% |

| Chemical Purity | HPLC | >98% |

| Isotopic Purity | ||

| Deuterium Incorporation | ¹H NMR | ≥99% |

| Isotopic Enrichment (d₃) | High-Resolution Mass Spec | ≥98% |

Visualizations

References

Biological Incorporation of DL-Methionine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological incorporation of DL-methionine-d3, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in the field of quantitative proteomics and metabolic studies. This document details the metabolic fate of the D- and L-isomers of methionine, presents quantitative data on its conversion and bioavailability, outlines detailed experimental protocols for its use in stable isotope labeling by amino acids in cell culture (SILAC), and provides visualizations of the key metabolic pathways involved.

Introduction to DL-Methionine and Its Deuterated Analog

Methionine is an essential amino acid in mammals, serving as a fundamental building block for protein synthesis and as a precursor for other vital compounds such as cysteine, taurine, and the universal methyl donor, S-adenosylmethionine (SAM).[1] Commercial synthesis of methionine typically results in a racemic mixture of D- and L-methionine, known as DL-methionine.[2][3] While only the L-isomer is directly utilized for protein synthesis, the D-isomer can be metabolically converted to L-methionine in vivo.[2][4]

This compound is a form of DL-methionine where the three hydrogen atoms of the S-methyl group are replaced with deuterium atoms. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of methionine and for relative and absolute quantification of proteins and their post-translational modifications in mass spectrometry-based proteomics. The "heavy methyl SILAC" technique, which utilizes deuterated methionine, allows for the precise tracking of methylation events and protein turnover.[5][6]

Metabolic Fate of DL-Methionine

The biological incorporation of this compound follows a series of metabolic steps, starting with the differential handling of its D- and L-isomers.

Absorption and Isomer Conversion

Both D- and L-methionine are transported across the intestinal wall.[2] However, only L-methionine-d3 is directly incorporated into the cellular pool for protein synthesis. The D-methionine-d3 isomer undergoes a two-step enzymatic conversion to its L-form, primarily in the liver and kidneys.[4][7][8]

-

Oxidative Deamination: D-amino acid oxidase (DAO), a flavoenzyme, catalyzes the oxidative deamination of D-methionine-d3 to its α-keto acid analog, α-keto-γ-(methyl-d3-thio)butyrate (KMTB-d3).[8][9][10]

-

Transamination: A transaminase then transfers an amino group from another amino acid to KMTB-d3, forming L-methionine-d3.[4][8]

This newly formed L-methionine-d3 then joins the endogenous L-methionine pool and is available for all metabolic processes.

Entry into the Methionine Cycle

L-methionine-d3 is a crucial component of the methionine cycle, a fundamental metabolic pathway with wide-ranging implications for cellular function.

-

Activation to S-adenosylmethionine (SAM): The enzyme methionine adenosyltransferase (MAT) catalyzes the reaction of L-methionine-d3 with ATP to form S-adenosylmethionine-d3 (SAM-d3).[11][12]

-

Methyl Group Donation: SAM-d3 serves as the primary methyl group donor in the cell. The deuterated methyl group can be transferred by various methyltransferases to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids.[2][13] This process is the basis of the "heavy methyl SILAC" technique for studying methylation dynamics.

-

Formation of S-adenosylhomocysteine (SAH): After donating its methyl group, SAM-d3 is converted to S-adenosylhomocysteine-d0 (SAH), as the deuterated methyl group has been transferred.

-

Regeneration of Homocysteine: SAH is then hydrolyzed to homocysteine and adenosine.

-

Methionine Regeneration: Homocysteine can be remethylated to form methionine, completing the cycle. This reaction is catalyzed by methionine synthase.

The Transsulfuration Pathway

Homocysteine, derived from the methionine cycle, can also be directed into the transsulfuration pathway to be irreversibly converted to cysteine. This pathway is crucial for the synthesis of glutathione (GSH), a major cellular antioxidant.[12]

Quantitative Data on D-Methionine Conversion and Bioavailability

The efficiency of the conversion of D-methionine to L-methionine is a critical factor in the application of DL-methionine in both research and animal nutrition. The following tables summarize key quantitative findings from various studies.

| Study Subject | Methodology | Key Finding | Reference |

| Rats | Stable Isotope Methodology (intravenous administration of D-[2H3]methionine) | Over 90% of the administered D-methionine was converted into the L-enantiomer in vivo. | [14] |

| Nursery Pigs | Nitrogen Balance (Slope-ratio assay) | The estimated bioavailability of D-methionine relative to L-methionine was 87.6% based on urinary nitrogen output and 89.6% based on nitrogen retention. | [3] |

| Weanling Pigs | Nitrogen Retention (Linear slope-ratio regression) | The bioavailability of D-methionine relative to L-methionine was estimated to be 101% (with a 95% confidence interval of 57%–146%). | [15] |

| Broiler Chickens | Growth Performance | The relative bioavailability of L-methionine compared to DL-methionine may be higher in young chickens, improving feed efficiency and carcass percentage. | [16] |

Table 1: In Vivo Conversion and Bioavailability of D-Methionine

| Parameter | L-methionine | DL-methionine | Reference |

| Excretion Rate (% of dose) | 2% | 10% | [17] |

| Relative Bioavailability (vs. L-methionine) | 100% | ~90% | [17] |

Table 2: Comparative Excretion and Bioavailability of L- vs. DL-Methionine (based on 14C-labeled studies)

Experimental Protocols

The primary application of this compound in the target audience's research is for stable isotope labeling in cell culture for quantitative proteomics, often referred to as "heavy methyl SILAC".

Heavy Methyl SILAC using this compound

This protocol outlines the general steps for labeling cells with this compound to study protein synthesis and methylation.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in methionine

-

Dialyzed fetal bovine serum (dFBS)

-

L-methionine (for "light" culture)

-

This compound (for "heavy" culture)

-

Cell culture flasks/plates

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Mass spectrometer (e.g., Orbitrap-based) and liquid chromatography system

Procedure:

-

Cell Culture Adaptation:

-

Culture the cells for at least five passages in the methionine-deficient medium supplemented with either "light" L-methionine or "heavy" this compound to ensure complete incorporation of the respective amino acid.

-

The recommended concentration of methionine will vary depending on the cell line, but a typical starting point is the concentration found in standard media formulations (e.g., 0.1 mM).

-

Use dialyzed FBS to minimize the presence of unlabeled methionine.

-

-

Experimental Treatment:

-

Once the cells have fully incorporated the labeled or unlabeled methionine, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to the desired cell populations.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the "light" and "heavy" labeled cells.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate.

-

-

Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" samples.

-

Reduce the disulfide bonds in the protein mixture with DTT.

-

Alkylate the free cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the deuterated methyl group on methionine residues.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of the "light" and "heavy" peptides.

-

The ratio of the intensities of the heavy to light peptide peaks reflects the relative abundance of the protein or the extent of methylation in the two experimental conditions.

-

Visualizations of Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound.

References

- 1. research.rug.nl [research.rug.nl]

- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC | Springer Nature Experiments [experiments.springernature.com]

- 5. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteome.gs.washington.edu [proteome.gs.washington.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stable Isotope Labeling by Amino Acids Applied to Bacterial Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 15. Graphviz [graphviz.org]

- 16. Quantifying in vivo, site-specific changes in protein methylation with SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The superiority of L-methionine - Chemuniqué [chemunique.co.za]

Solubility Profile of DL-Methionine-d3 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Methionine-d3 in common laboratory solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document synthesizes qualitative information for this compound with more extensive quantitative data available for the non-deuterated compound, DL-Methionine. This approach provides a robust framework for researchers working with this stable isotope-labeled amino acid.

Core Solubility Data

The solubility of DL-Methionine and its deuterated analogue is influenced by the polarity of the solvent and the zwitterionic nature of the amino acid. The following table summarizes the available solubility data. It is important to note that the quantitative values are primarily for the non-deuterated form and should be considered as a close approximation for this compound.

| Solvent | Chemical Formula | Type | This compound Solubility | DL/L-Methionine Solubility Data |

| Water | H₂O | Polar Protic | Slightly Soluble[1][2] | Sparingly soluble[3][4]; 2.9 g/100 mL (20 °C)[5]; 33.81 g/L (25 °C)[6]; 10 mg/ml in PBS (pH 7.2) for L-Methionine-d3[7] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1][2] | The solubility of L-methionine decreases with the rise of molar concentration of methanol in water-methanol mixtures[8] |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble (for L-Methionine-d3)[7] | Very slightly soluble[3][5][6]; The solubility of L-methionine decreases with the rise of molar concentration of ethanol in water-ethanol mixtures[8] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Insoluble (for L-Methionine-d3)[7] | Insoluble or slightly soluble (< 1 mg/mL)[9] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Insoluble (for L-Methionine-d3)[7] | No specific data found. |

| Aqueous Acid | e.g., HCl (aq) | Polar Protic | Slightly Soluble[1][2] | Soluble in dilute acids[3][5] |

| Aqueous Base | e.g., NaOH (aq) | Polar Protic | Not specified | Soluble in dilute solutions of alkali hydroxides[3][5] |

Experimental Protocols for Solubility Determination

The determination of amino acid solubility is a critical step in various research and development applications. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of methionine and its analogues.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a given solvent.

Principle: An excess amount of the solute is dissolved in a known volume of the solvent at a specific temperature to create a saturated solution. The undissolved solute is then separated, and the amount of dissolved solute in the supernatant is determined by evaporating the solvent and weighing the residue.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the test solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for a specified time (e.g., 20 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant collected.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, which can then be used to define its solubility.

Principle: A saturated solution of the compound is prepared and filtered. The concentration of the compound in the filtrate is then determined by HPLC using a standard curve generated from solutions of known concentrations.

Detailed Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in steps 1 and 2 of the Gravimetric Method.

-

Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

HPLC Analysis:

-

Inject a fixed volume of each standard solution and the filtered sample solution onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Elute the compound using a suitable mobile phase (e.g., an isocratic elution of 10 mM phosphate buffer at pH 7.0) at a constant flow rate.

-

Detect the compound using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Construct a standard curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the standard curve. This concentration represents the solubility of the compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A generalized experimental workflow for determining the solubility of this compound.

References

- 1. This compound CAS#: 284665-20-9 [m.chemicalbook.com]

- 2. This compound | 284665-20-9 [amp.chemicalbook.com]

- 3. cdn.who.int [cdn.who.int]

- 4. 59-51-8 CAS | DL-METHIONINE | Amino Acids & Derivatives | Article No. 04606 [lobachemie.com]

- 5. DL-Methionine | 59-51-8 [chemicalbook.com]

- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the D and L Isomers of Methionine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the D- and L-isomers of methionine-d3, focusing on their distinct biochemical properties, metabolic fates, and analytical considerations. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic research, offering detailed insights into the stereospecific nature of this essential amino acid analog.

Introduction to Methionine and its Stereoisomers

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds.[1] Like most amino acids, methionine exists as two stereoisomers, or enantiomers: L-methionine and D-methionine. These isomers are non-superimposable mirror images of each other.[1] In biological systems, the L-isomer is the naturally occurring and predominantly utilized form.[1]

The introduction of a deuterium label at the methyl group (–S-CD₃), creating methionine-d3, provides a powerful tool for tracing the metabolic fate of methionine in vivo without altering its fundamental biochemical properties. Understanding the distinct behaviors of D- and L-methionine-d3 is critical for the accurate design and interpretation of metabolic studies and for the development of drugs that may interact with methionine pathways.

Metabolic Pathways and Stereospecific Conversion

The metabolic pathways of methionine are complex and central to cellular function. L-methionine is a key substrate for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

While L-methionine is directly incorporated into metabolic pathways, D-methionine must first be converted to its L-enantiomer to be utilized by the body. This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys.

D-Methionine Conversion Pathway:

-

Oxidative Deamination: D-methionine is first oxidized by the flavoenzyme D-amino acid oxidase (DAAO) to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB).[2]

-

Transamination: KMB is then transaminated by various aminotransferases to form L-methionine.

The efficiency of this conversion is a critical factor in the bioavailability of D-methionine.

dot

Figure 1: Metabolic pathways of D- and L-Methionine-d3.

Quantitative Data Comparison

The stereochemistry of methionine-d3 significantly impacts its pharmacokinetic profile and bioavailability. The following tables summarize key quantitative data comparing the D and L isomers.

Table 1: Pharmacokinetic Parameters of Methionine-d3 Isomers in Rats

| Parameter | D-[methyl-d3]Methionine | L-[methyl-d3]Methionine | Reference(s) |

| Conversion to L-form | >90% (intravenous administration) | Not Applicable | [3] |

| Half-life (t½) | 52 minutes (for D-Met) | 8 minutes (for L-Met) | [4] |

Note: Data for deuterated methionine is limited; some values are inferred from studies on non-deuterated isomers.

Table 2: Bioavailability and Utilization

| Parameter | D-Methionine | L-Methionine | Reference(s) |

| Relative Bioavailability (pigs) | 101% (95% CI: 57%–146%) | 100% | [5] |

| Nitrogen Retention (pigs) | Linearly increased with supplementation | Linearly increased with supplementation | [5] |

| Growth Performance (pigs) | No significant difference from L-Met | - | [6] |

Stereospecific Effects on Signaling Pathways

Recent research has highlighted the role of L-methionine in activating key cellular signaling pathways, most notably the mechanistic target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

L-methionine, through its conversion to SAM, influences the methylation of regulatory proteins. The mTOR complex 1 (mTORC1) is sensitive to amino acid availability, and L-methionine has been shown to activate mTORC1.[7] This activation is crucial for protein synthesis and other anabolic processes. Studies suggest that L-methionine can activate mTORC1 through the T1R1/T1R3 taste receptor and subsequent intracellular signaling involving Ca²⁺ and ERK1/2.[8][9]

While the direct effects of D-methionine on these pathways are less studied, its influence is likely indirect and dependent on its conversion to L-methionine. Therefore, the rate and efficiency of this conversion are critical determinants of its impact on cellular signaling.

dot

Figure 2: L-Methionine signaling to mTORC1.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying the stereospecific effects of methionine-d3. Below are outlines of key experimental protocols.

In Vivo Administration and Sample Collection in Rodent Models

This protocol provides a general framework for administering D- or L-methionine-d3 to rats and collecting plasma samples for pharmacokinetic analysis.

Materials:

-

D-[methyl-d3]methionine or L-[methyl-d3]methionine solution (sterile, for injection)

-

Sprague-Dawley rats (male, age and weight specified)

-

Anesthetic (e.g., isoflurane)

-

Catheters for intravenous administration and blood collection

-

Anticoagulant (e.g., heparin)

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Fast animals overnight before the experiment with free access to water.

-

Catheterization: Anesthetize the rats and surgically implant catheters into the jugular vein for blood sampling and the femoral vein for drug administration. Allow for a recovery period.

-

Dosing: Administer a bolus intravenous injection of the D- or L-[methyl-d3]methionine solution at a specified dose (e.g., 5 mg/kg body weight).[4]

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) via the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Analytical Method for Chiral Separation and Quantification by GC-MS

This protocol describes the analysis of D- and L-methionine and their deuterated analogs in plasma using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Materials:

-

Plasma samples

-

Internal standard (e.g., DL-[2H7]methionine)

-

Cation-exchange solid-phase extraction (SPE) cartridges

-

Methanol with HCl

-

(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)

-

Organic solvents (e.g., hexane, ethyl acetate)

-

GC-MS system with a chiral column (e.g., Chirasil-L-Val)

Procedure:

-

Sample Preparation: Thaw plasma samples and add the internal standard.

-

Purification: Purify the amino acids using cation-exchange SPE cartridges.

-

Derivatization:

-

Esterify the amino acids with methanolic HCl to form methyl esters.

-

Perform N-acylation with the chiral derivatizing agent (+)-MTPA-Cl to form diastereomeric amides.

-

-

Extraction: Extract the diastereomeric derivatives into an organic solvent.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the diastereomers on a chiral capillary column.

-

Use selected ion monitoring (SIM) in chemical ionization (CI) mode to quantify the respective ions for D- and L-methionine and their deuterated analogs.

-

dot

Figure 3: Workflow for GC-MS analysis.

Conclusion

The D and L isomers of methionine-d3 exhibit distinct metabolic fates and biological activities, a critical consideration for researchers in drug development and metabolic studies. While L-methionine-d3 is directly utilized in fundamental cellular processes, D-methionine-d3 must undergo enzymatic conversion to its L-form, a process that influences its overall bioavailability and efficacy. The use of stable isotope-labeled methionine, coupled with robust analytical techniques such as GC-MS and LC-MS/MS, allows for precise elucidation of these stereospecific pathways. A thorough understanding of these differences is essential for the accurate interpretation of experimental results and the development of novel therapeutic strategies targeting methionine metabolism.

References

- 1. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-methionine utilization in young miniature pigs, adult rabbits, and adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Methionine in Human Plasma using DL-Methionine-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of methionine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes DL-Methionine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. A simple protein precipitation step is employed for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of methionine levels in a biological matrix.

Introduction

Methionine is an essential sulfur-containing amino acid that plays a critical role in protein synthesis and various metabolic pathways, including the production of S-adenosylmethionine (SAM), a universal methyl donor.[1] Accurate quantification of methionine in biological fluids like plasma is crucial for studying its role in health and disease, as well as in drug development and nutritional research. Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and the ability to minimize analytical variability through the use of an appropriate internal standard.[2] this compound, with its deuterium-labeled methyl group, is an ideal internal standard for methionine analysis as it co-elutes with the analyte and behaves similarly during ionization, while being mass-distinguishable.

Experimental

Materials and Reagents

-

DL-Methionine (Sigma-Aldrich)

-

This compound (S-methyl-d3) (Cambridge Isotope Laboratories, Inc.)

-

Acetonitrile (LC-MS grade, Fisher Scientific)

-

Methanol (LC-MS grade, Fisher Scientific)

-

Formic Acid (LC-MS grade, Fisher Scientific)

-

Ammonium Formate (LC-MS grade, Sigma-Aldrich)

-

Water (LC-MS grade, Fisher Scientific)

-

Human Plasma (BioIVT)

-

Sulfosalicylic Acid (Sigma-Aldrich)

Sample Preparation Protocol

A protein precipitation method is used for the extraction of methionine from plasma samples.[3]

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge the samples at 12,000 rpm for 5 minutes.

-

Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

-

Add 450 µL of the internal standard working solution (this compound in mobile phase A).

-

Vortex for 30 seconds.

-

Inject 4 µL of the final solution into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is well-suited for the retention and separation of polar analytes like amino acids without the need for derivatization.[4][5]

-

LC System: Agilent 1290 Infinity II LC System or equivalent

-

Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 4 µL

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-7 min: 95% B

-

Mass Spectrometry

A triple quadrupole mass spectrometer is used for the detection and quantification of methionine and its internal standard.

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Gas Temperature: 300°C

-

Gas Flow: 5 L/min

-

Nebulizer: 45 psi

-

Sheath Gas Temperature: 250°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| Methionine | 150.1 | 104.1 | 50 | 135 | 10 |

| This compound | 153.1 | 107.1 | 50 | 135 | 10 |

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The validation results demonstrate that this method is reliable for the quantification of methionine in human plasma.[2][6]

Table 2: Method Validation Parameters for Methionine Quantification

| Parameter | Result |

| Linearity Range | 0.1 - 200 µmol/L (R² > 0.998)[6] |

| Limit of Detection (LOD) | 0.04 µmol/L[6] |

| Limit of Quantification (LOQ) | 0.1 µmol/L[6] |

| Intra-day Precision (%CV) | 2.68 - 3.79%[6] |

| Inter-day Precision (%CV) | 2.98 - 3.84%[6] |

| Accuracy (Recovery) | 99.3 - 101.7%[6] |

Signaling Pathways and Experimental Workflows

Figure 1. Experimental workflow for the quantification of methionine in human plasma.

Figure 2. Role of the internal standard in ensuring accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of methionine in human plasma. The use of this compound as an internal standard is crucial for achieving high accuracy and precision. The simple sample preparation and rapid HILIC-based chromatography make this method suitable for high-throughput analysis in clinical research and drug development settings.

References

- 1. The dynamics of methionine supply and demand during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. restek.com [restek.com]

- 4. mdpi.com [mdpi.com]

- 5. halocolumns.com [halocolumns.com]

- 6. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Proteomics Workflow Using DL-Methionine-D3 Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry-based proteomics.[1][2][3][4] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This application note details a quantitative proteomics workflow utilizing DL-Methionine-D3, a deuterated form of the essential amino acid methionine, for accurate relative and absolute protein quantification.

Methionine, as an essential amino acid, is an integral component of protein synthesis and its metabolic product, S-adenosylmethionine (SAM), is the primary methyl group donor for methylation of proteins and DNA.[5][6] The use of a deuterated version, this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, introduces a 3 Dalton mass shift for each methionine residue in a peptide. This mass difference allows for the direct comparison of protein abundance between different cell populations (e.g., control vs. treated) within a single mass spectrometry experiment, minimizing experimental variability and enhancing quantitative accuracy.[7]

This workflow is applicable to a wide range of research areas, including drug discovery, biomarker identification, and the elucidation of cellular signaling pathways.

Experimental Workflow Overview

The overall experimental workflow for quantitative proteomics using this compound is depicted below. It involves the metabolic labeling of cells, sample preparation, mass spectrometry analysis, and data processing.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Materials:

-

DMEM for SILAC (lacking L-methionine, L-lysine, L-arginine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Lysine and L-Arginine

-

DL-Methionine (for "light" medium)

-

This compound (for "heavy" medium)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Adherent cell line of interest

Procedure:

-

Preparation of "Light" and "Heavy" SILAC Media:

-

Reconstitute DMEM for SILAC according to the manufacturer's instructions.

-

Supplement the medium with 10% dFBS and 1% Penicillin-Streptomycin.

-

Add L-Lysine and L-Arginine to their normal physiological concentrations.

-

For the "Light" medium, add DL-Methionine to a final concentration of 15 mg/L.

-

For the "Heavy" medium, add this compound to a final concentration of 15 mg/L.

-

Filter-sterilize both media using a 0.22 µm filter.

-

-

Cell Culture and Labeling:

-

Culture the cells in standard complete DMEM until they reach 70-80% confluency.

-

For the "heavy" labeled population, aspirate the standard medium, wash the cells once with PBS, and replace it with the "Heavy" SILAC medium.

-

For the "light" labeled population, aspirate the standard medium, wash the cells once with PBS, and replace it with the "Light" SILAC medium.

-

Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid. The doubling time of the cell line will determine the total culture time.

-

Optional: To verify labeling efficiency, a small aliquot of cells can be harvested after 3-4 passages, protein extracted, digested, and analyzed by mass spectrometry to confirm >95% incorporation of this compound.

-

-

Experimental Treatment:

-

Once labeling is complete, the "heavy" labeled cells can be subjected to the experimental treatment (e.g., drug exposure), while the "light" labeled cells serve as the control.

-

Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

C18 desalting spin columns

Procedure:

-

Cell Lysis and Protein Extraction:

-

Harvest the "light" and "heavy" labeled cells separately by scraping into ice-cold PBS.

-

Centrifuge the cell suspensions at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellets in lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of both the "light" and "heavy" lysates using a BCA protein assay.

-

-

Protein Mixing and Reduction/Alkylation:

-

Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 µg of each).

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

-

In-Solution Trypsin Digestion:

-

Dilute the protein mixture with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

-

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.

Table 1: Example of Quantified Proteins in a this compound Experiment

| Protein Accession | Gene Symbol | Protein Name | Heavy/Light Ratio | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.45 | 0.005 | Downregulated |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | 0.012 | Upregulated |

| P15056 | BRAF | Serine/threonine-protein kinase B-raf | 0.98 | 0.75 | Unchanged |

Table 2: Peptides Identified and Quantified for MAPK1

| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Heavy/Light Ratio |

| YIVQDLMETDLYK | 682.32 | 683.82 | 0.48 |

| TFLGTEYVATR | 609.30 | 609.30 | 1.01 |

| VAIKKILNHPTC | 675.91 | 675.91 | 0.99 |

| DLKPSNLLINTTMDDVQAK | 1021.51 | 1023.01 | 0.42 |

Signaling Pathway Analysis

A common application of this workflow is to study the perturbation of cellular signaling pathways upon drug treatment. For instance, the PI3K/Akt signaling pathway is frequently investigated in cancer research.

In this hypothetical example, the upregulation of Akt (Heavy/Light Ratio: 1.89) suggests an activation of this pro-survival pathway in response to the experimental condition.

Conclusion

The this compound metabolic labeling workflow provides a robust and accurate method for quantitative proteomics. It is a valuable tool for researchers in various fields to gain insights into the dynamic changes of the proteome in response to different stimuli. The detailed protocols and data presentation guidelines provided in this application note will enable scientists to effectively implement this technique in their research.

References

- 1. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for DL-Methionine-d3 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism beyond its function as a building block for proteins. It is central to one-carbon metabolism through the methionine cycle, which generates the universal methyl donor S-adenosylmethionine (SAM). SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing epigenetic regulation and cellular signaling.[1][2] Furthermore, methionine metabolism is interconnected with the transsulfuration pathway for cysteine and glutathione synthesis, and polyamine production, all of which are vital for cellular redox homeostasis and proliferation.[1][3]

Given its central role, quantifying the flux through methionine metabolic pathways is critical for understanding cellular physiology in both health and disease, particularly in contexts like cancer and metabolic disorders where methionine metabolism is often dysregulated.[1][3] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the rates of metabolic reactions in living cells.[1][4] DL-Methionine-d3 (S-methyl-d3), a deuterated form of methionine, serves as an excellent tracer for this purpose. By introducing this compound into cellular systems and tracking the incorporation of the deuterium label into downstream metabolites using mass spectrometry, researchers can quantitatively map the flow of methionine through its various metabolic fates.[1][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, aimed at researchers in academia and industry, including those involved in drug development.

Key Metabolic Pathways

Methionine metabolism is primarily composed of the Methionine Cycle and the Transsulfuration Pathway. These pathways are interconnected and regulated by the cellular metabolic state.

The Methionine Cycle

The methionine cycle is a series of reactions that regenerate methionine and produce S-adenosylmethionine (SAM), the primary methyl group donor in the cell.

Caption: The Methionine Cycle initiated by this compound.

Methionine Metabolism and Related Pathways

Methionine metabolism is intricately linked to other key metabolic pathways, including the transsulfuration pathway for cysteine and glutathione synthesis, and the polyamine synthesis pathway.

Caption: Overview of Methionine Metabolism and its connection to other pathways.

Signaling Pathways Influenced by Methionine Metabolism

Methionine availability and the levels of its metabolites, particularly SAM, have a profound impact on cellular signaling, most notably the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth and proliferation.[6][7]

Caption: Methionine metabolism's influence on the mTORC1 signaling pathway.

Experimental Protocols

Experimental Workflow for Metabolic Flux Analysis using this compound

A typical workflow for a metabolic flux analysis experiment using this compound involves several key stages, from experimental design to data analysis.

Caption: General workflow for this compound metabolic flux analysis.

Detailed Protocol: Stable Isotope Labeling and Metabolite Extraction

This protocol is adapted for adherent cells cultured in 6-well plates.

Materials:

-

Cells of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

DMEM without L-methionine

-

This compound

-

80% Methanol (-80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions.

-

Preparation of Labeling Medium: Prepare DMEM lacking methionine and supplement it with this compound to the desired final concentration (typically the same as standard methionine concentration in the medium). Warm the medium to 37°C.

-

Isotope Labeling:

-

Aspirate the complete culture medium from the wells.

-

Quickly wash the cells once with 1 mL of ice-cold PBS.

-

Aspirate the PBS and add 1 mL of the pre-warmed labeling medium to each well.

-

Incubate the cells for the desired labeling duration. The time will depend on the pathway of interest and can range from minutes to 24 hours to reach isotopic steady state.[8]

-

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

-

Place the plate on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until LC-MS/MS analysis.

-

Detailed Protocol: LC-MS/MS Analysis

This is a general protocol for the analysis of methionine and its derivatives. Specific parameters will need to be optimized for the instrument used.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase LC column

-

LC-MS/MS system (e.g., QTRAP or Q-Exactive)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a mixture of Mobile Phase A and B (e.g., 95:5).

-

LC Separation:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC column.

-

Use a gradient elution to separate the metabolites. An example gradient is as follows:

-

0-2 min: 5% B

-

2-10 min: ramp to 95% B

-

10-12 min: hold at 95% B

-

12-12.1 min: return to 5% B

-

12.1-17 min: re-equilibrate at 5% B

-

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the different isotopologues of methionine and its downstream metabolites. The m/z transitions for methionine-d3 and related unlabeled metabolites are provided in the data table below.

-

Data Presentation

The following tables provide examples of the type of quantitative data that can be obtained from a this compound metabolic flux analysis experiment. The flux data presented here is adapted from a study using 13C-methionine in human fibrosarcoma cells and serves as a template for data presentation.[1][3]

Table 1: LC-MS/MS Transitions for Key Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| Methionine (unlabeled) | 150.05 | 104.05 |

| This compound | 153.07 | 107.07 |

| S-Adenosylmethionine (SAM) | 399.14 | 250.10 |

| S-Adenosylhomocysteine (SAH) | 385.13 | 136.10 |

| Homocysteine | 136.04 | 90.00 |

| Cysteine | 122.03 | 76.00 |

Table 2: Example Metabolic Fluxes in Human Fibrosarcoma Cells (nmol/µL cells/h)

Data adapted from a study using 13C-methionine tracer.[1][3]

| Metabolic Flux | Control Cells | MTAP-deficient Cells |

| Net Methionine Uptake | 0.82 ± 0.11 | 0.79 ± 0.12 |

| Transmethylation Flux | 0.12 ± 0.04 | 0.11 ± 0.03 |

| Propylamine Transfer Flux | 0.13 ± 0.03 | 0.14 ± 0.04 |

| Methionine Synthase Flux | 0.03 ± 0.02 | 0.02 ± 0.01 |

| Cysteine Biosynthesis Flux | 0.04 ± 0.01 | 0.03 ± 0.01 |

| ODC Flux | 0.15 ± 0.04 | 0.31 ± 0.07 |

Logical Relationships

Decision Tree for Selecting a Stable Isotope Tracer

The choice of a stable isotope tracer is a critical step in designing a metabolic flux analysis experiment. This decision tree provides a logical framework for selecting the most appropriate tracer.

Caption: A decision tree to guide the selection of a stable isotope tracer.

Conclusion

This compound is a powerful tool for dissecting the complexities of methionine metabolism. By employing the protocols and workflows outlined in these application notes, researchers can gain quantitative insights into the metabolic fluxes that are fundamental to cellular function and disease. The ability to precisely measure these fluxes opens up new avenues for understanding disease mechanisms and for the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis [vanderbilt.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DL-Methionine-D3 as a Tracer for Methionine Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential sulfur-containing amino acid that plays a central role in cellular metabolism. Beyond its function as a building block for protein synthesis, methionine is a critical component of one-carbon metabolism, a series of interconnected pathways essential for methylation, redox homeostasis, and nucleotide synthesis.[1][2][3] The methionine cycle, also known as the S-adenosylmethionine (SAM) cycle, is at the heart of these processes. In this cycle, methionine is converted to SAM, the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][3] Dysregulation of methionine metabolism has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

Stable isotope tracers, such as DL-Methionine-D3, offer a powerful tool to investigate the intricate wiring of methionine metabolism in living systems.[4][5] By replacing hydrogen atoms with their stable isotope, deuterium, on the methyl group of methionine, researchers can trace the fate of the labeled methionine through various metabolic pathways using mass spectrometry. This approach provides unparalleled insights into the dynamic and steady-state labeling patterns of downstream metabolites, offering qualitative information about their origin and relative production rates.[4][5] this compound is the deuterium-labeled form of DL-Methionine, an essential amino acid with roles in oxidative stress defense.[6] This document provides detailed application notes and protocols for utilizing this compound as a tracer in methionine metabolism studies.

Key Metabolic Pathways

The metabolism of methionine is primarily centered around the methionine cycle and the transsulfuration pathway.

-

The Methionine Cycle: This cycle begins with the activation of methionine to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).[1] SAM then donates its methyl group in various transmethylation reactions, becoming S-adenosylhomocysteine (SAH).[7] SAH is subsequently hydrolyzed to homocysteine and adenosine.[7] Homocysteine can then be remethylated to regenerate methionine, completing the cycle.[1][7] This remethylation can occur through two main pathways: one utilizing 5-methyltetrahydrofolate as the methyl donor, catalyzed by methionine synthase, and another utilizing betaine, catalyzed by betaine-homocysteine methyltransferase.

-

The Transsulfuration Pathway: Alternatively, homocysteine can be directed into the transsulfuration pathway, where it is irreversibly converted to cysteine.[2][3] This pathway is crucial for the synthesis of glutathione (GSH), a major intracellular antioxidant, and taurine.[1][2] The regulation of flux through the methionine cycle versus the transsulfuration pathway is critical for maintaining cellular homeostasis.

Below is a diagram illustrating the core pathways of methionine metabolism.

Caption: Overview of Methionine Metabolism Pathways.

Applications in Research and Drug Development

The use of this compound as a stable isotope tracer has broad applications in understanding both fundamental biology and the mechanisms of disease, as well as in the development of novel therapeutics.

-

Elucidating Metabolic Flux: Stable isotope tracing allows for the measurement of metabolic flux, providing a dynamic view of pathway activity that cannot be obtained from static measurements of metabolite concentrations.[4][5]

-

Identifying Drug Targets: By observing how a disease state or a drug candidate alters the flux through methionine metabolic pathways, researchers can identify potential therapeutic targets.

-

Pharmacodynamic Biomarkers: The labeling patterns of metabolites downstream of methionine can serve as pharmacodynamic biomarkers to assess the in vivo efficacy of a drug that targets methionine metabolism.

-

Toxicity and Safety Assessment: Deuteration of drug molecules has been explored to favorably alter their pharmacokinetic and metabolic profiles.[6][8] Tracer studies can help in understanding the metabolic fate of drugs and potential off-target effects.

-

Nutritional Science: Investigating the metabolic fate of dietary methionine and the impact of nutritional interventions on methionine metabolism.

-

Cancer Research: Cancer cells often exhibit an altered methionine metabolism, making this pathway a target for therapeutic intervention. Tracer studies can elucidate these alterations and the response to targeted therapies.[2]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using this compound. These should be adapted based on the specific experimental system and research question.

In Vitro Labeling of Cultured Cells

This protocol outlines the steps for tracing methionine metabolism in cultured cells.

Materials:

-

Cell culture medium deficient in methionine

-

This compound

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol, chilled to -80°C)

-

Cell scrapers

-

Liquid nitrogen

-

Centrifuge

Protocol:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in complete medium.

-

Media Preparation: Prepare the labeling medium by supplementing methionine-free medium with a known concentration of this compound and dialyzed FBS. The concentration of this compound should be determined based on the specific cell type and experimental goals.

-

Labeling:

-

Aspirate the complete medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

Metabolite Extraction:

-

At each time point, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of chilled extraction solvent to the plate.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Flash-freeze the lysate in liquid nitrogen.

-

-

Sample Processing:

-

Thaw the samples on ice.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

The remaining protein pellet can be used for protein synthesis analysis.

-

-

LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis. Analyze the samples to determine the isotopic enrichment in methionine and its downstream metabolites.

References

- 1. Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health - MetwareBio [metwarebio.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. METHIONINE METABOLISM | PPTX [slideshare.net]

- 8. medchemexpress.com [medchemexpress.com]

Applications of DL-Methionine-d3 in Biomolecular NMR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of biomolecular structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern structural biology and drug discovery. For large proteins and protein complexes, spectral complexity and rapid signal decay present significant challenges. Isotope labeling, particularly with deuterium, is a powerful strategy to overcome these limitations. DL-methionine-d3, and more specifically its biologically active L-isomer with a deuterated methyl group (L-methionine-[methyl-d3]), serves as a crucial tool for high-resolution NMR studies of challenging biological systems.

The methyl group of methionine is a particularly sensitive probe of molecular structure and dynamics due to its favorable relaxation properties and its frequent location in protein hydrophobic cores and at protein-protein interfaces. By introducing methionine with a deuterated methyl group into a protein, researchers can significantly simplify proton NMR spectra and unlock advanced NMR experiments to study high-molecular-weight systems.